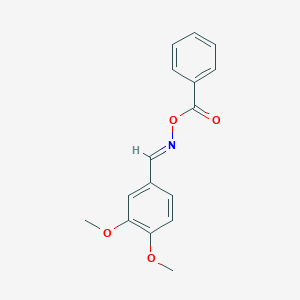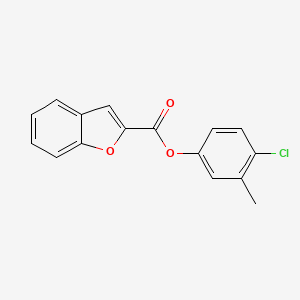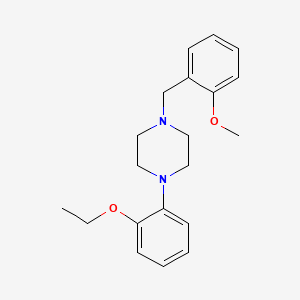![molecular formula C12H11N3O3S B5616762 2-[(1-methyl-1H-imidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5616762.png)
2-[(1-methyl-1H-imidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone
Descripción general
Descripción
"2-[(1-methyl-1H-imidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone" is a chemical compound of interest due to its unique structural features, which include an imidazole ring, a thioether linkage, and a nitrophenyl group. These features suggest potential for a range of chemical reactions and interactions, making it a subject of study in organic chemistry and materials science.
Synthesis Analysis
Research on related compounds provides insight into potential synthetic routes. For example, compounds with similar structures have been synthesized through reactions involving acidic components and base-catalyzed transformations, suggesting that a combination of nucleophilic substitution and condensation reactions could be employed for the synthesis of "2-[(1-methyl-1H-imidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone" (Jin et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family can be characterized using techniques such as X-ray diffraction analysis and infrared spectroscopy. These methods reveal the arrangement of atoms within the molecule and the presence of key functional groups, providing insights into the molecular geometry and potential reactive sites (Jin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of "2-[(1-methyl-1H-imidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone" can be inferred from studies on similar molecules. For instance, the presence of a nitro group adjacent to an aromatic ring often facilitates electrophilic substitution reactions, while the imidazole ring may engage in nucleophilic substitution reactions due to its nitrogen atoms. Furthermore, the thioether moiety could undergo oxidation under certain conditions (Androsov et al., 2010).
Aplicaciones Científicas De Investigación
Anticholinesterase Activity
Compounds structurally related to 2-[(1-methyl-1H-imidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone have been evaluated for their potential as anticholinesterase agents. A study by Abu Mohsen et al. (2014) synthesized various derivatives and tested their ability to inhibit acetylcholinesterase. They found that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in the treatment of diseases related to cholinesterase activity, such as Alzheimer's disease (Abu Mohsen et al., 2014).
Antimicrobial and Anticandidal Activity
Kaplancıklı et al. (2014) investigated the antimicrobial potential of related tetrazole derivatives, including 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives. Their study found some of these compounds to be effective against Candida species, suggesting their potential as anticandidal agents (Kaplancıklı et al., 2014).
Anticonvulsant Evaluation
Another related study conducted by Çalış et al. (2011) synthesized novel derivatives for anticonvulsant testing. They evaluated these compounds against seizure models and found certain derivatives to be highly effective, indicating potential applications in epilepsy treatment (Çalış et al., 2011).
Antioxidant and Anti-hemolytic Activities
Abdel-Wahab et al. (2011) explored the synthesis of new imidazole-based heterocycles and their biological activities. They evaluated the antioxidant, anti-hemolytic, and cytotoxic activities of these compounds, finding certain derivatives to exhibit significant antioxidative and anti-hemolytic properties (Abdel-Wahab et al., 2011).
Anti-Breast Cancer Potential
Mahmoud et al. (2021) conducted a study on thiazolyl(hydrazonoethyl)thiazoles derived from a related structure for their potential as anti-breast cancer agents. They evaluated the antitumor activities of these compounds against MCF-7 tumor cells and found promising activities in several compounds (Mahmoud et al., 2021).
Propiedades
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-14-7-6-13-12(14)19-8-11(16)9-2-4-10(5-3-9)15(17)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFNPKZIDMCGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-imidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5616702.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5616713.png)

![4-{[(2-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5616724.png)
![4-({5-[1-(2-methoxybenzyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5616727.png)
![5-acetyl-1'-[3-(2-methoxyphenyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5616729.png)
![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5616755.png)
![4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]thiomorpholine](/img/structure/B5616766.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5616768.png)


![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5616789.png)
